molecular formula C10H16N2 B3229489 (1-Amino-3-phenylpropan-2-yl)(methyl)amine CAS No. 128899-93-4

(1-Amino-3-phenylpropan-2-yl)(methyl)amine

Cat. No.: B3229489
CAS No.: 128899-93-4
M. Wt: 164.25 g/mol
InChI Key: JPPCOPVFIUICMR-UHFFFAOYSA-N
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Description

(1-Amino-3-phenylpropan-2-yl)(methyl)amine, with the IUPAC name 2-N-methyl-3-phenylpropane-1-2-diamine, is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. It is typically supplied as a liquid and is recommended to be stored at +4°C . This diamine compound is a valuable building block in medicinal chemistry and life sciences research. Its structure, featuring a phenylpropan-2-olamine core, is of significant interest in the design and synthesis of novel bioactive molecules. For instance, research into histamine H1 receptor fluorescent ligands utilizes compounds with similar phenylpropan-2-amine backbones to explore receptor pharmacology and localization . Furthermore, dimerized phenylalanine derivatives, which can be synthesized from related amine structures, have been investigated as potent inhibitors of the HIV-1 capsid, demonstrating the utility of such scaffolds in antiviral drug discovery . Safety and Handling: This compound requires careful handling. It carries the GHS signal word "Danger" with hazard statements H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling and personal protective equipment (PPE) guidelines. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly for use by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-methyl-3-phenylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPCOPVFIUICMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287038
Record name N2-Methyl-3-phenyl-1,2-propanediamine
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Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128899-93-4
Record name N2-Methyl-3-phenyl-1,2-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128899-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-Methyl-3-phenyl-1,2-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Amino 3 Phenylpropan 2 Yl Methyl Amine and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (1-Amino-3-phenylpropan-2-yl)(methyl)amine reveals several potential bond disconnections that lead to viable synthetic routes. The primary strategic disconnections involve the C-N bonds and the C-C bond of the propan-2-yl backbone.

Primary Disconnections:

C2-N(methyl) bond disconnection: This approach suggests a late-stage methylation of a primary amine precursor, (1-amino-3-phenylpropan-2-yl)amine.

C1-C2 bond disconnection: This strategy points towards the addition of a methylamine-containing nucleophile to a phenylacetaldehyde (B1677652) derivative or a related electrophile.

Reductive Amination: A highly convergent approach involves the disconnection of the C2-N bond, leading back to a ketone precursor, 1-phenylpropan-2-one, and methylamine (B109427). This is a common and efficient method for amine synthesis.

A plausible retrosynthetic pathway based on the reductive amination strategy is outlined below:

This retrosynthetic analysis highlights that the key challenge lies in the stereoselective formation of the amine group at the C2 position.

Enantioselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound requires enantioselective methods. The main strategies employed are chiral auxiliary-mediated transformations, asymmetric catalysis, and biocatalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral amines, auxiliaries like pseudoephedrine and pseudoephenamine have proven to be highly effective. nih.govharvard.edu

The synthesis would typically involve the following steps:

Acylation of the chiral auxiliary (e.g., pseudoephenamine) with a suitable carboxylic acid derivative to form an amide.

Deprotonation at the α-carbon followed by diastereoselective alkylation. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face.

Removal of the chiral auxiliary to yield the enantiomerically enriched amine.

Pseudoephenamine is often considered a superior chiral auxiliary to pseudoephedrine due to fewer regulatory restrictions and often higher diastereoselectivities in alkylation reactions, especially for forming quaternary centers. nih.govharvard.edu Amides derived from pseudoephenamine also tend to be more crystalline, which facilitates purification. nih.gov

Asymmetric hydrogenation of imines is a powerful and atom-economical method for the synthesis of chiral amines. nih.gov This approach involves the reduction of a prochiral imine using a chiral catalyst, typically a transition metal complex with a chiral ligand.

For the synthesis of this compound, the corresponding N-methylimine of 1-phenylpropan-2-one would be the substrate. The development of catalysts for the asymmetric hydrogenation of N-alkyl ketimines has been challenging due to catalyst deactivation by the basic amine product. nih.gov However, significant progress has been made with iridium-based catalysts. nih.gov For instance, Ir(III)-H complexes with chiral ligands have shown high efficiency in the hydrogenation of N-alkyl imines with excellent enantioselectivity. nih.gov

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and transaminases (TAs) are particularly relevant. researchgate.netwiley.com

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reductive amination of ketones. researchgate.net A RedAm can directly convert a ketone and an amine (in this case, 1-phenylpropan-2-one and methylamine) into the corresponding chiral amine. researchgate.net The discovery and engineering of RedAms have enabled the synthesis of various chiral amines with high stereoselectivity. researchgate.netnih.gov For instance, an IRED from Streptomyces ipomoeae has been shown to be effective in the synthesis of N-methylated β-chiral amines with high conversion and enantiomeric excess. researchgate.net

Transaminases (TAs): TAs catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. wiley.comresearchgate.net To synthesize this compound, a two-step process could be envisioned: first, the transamination of 1-phenylpropan-2-one to the corresponding primary amine, followed by N-methylation. Alternatively, engineered TAs might be developed to directly accept N-methylated amine donors.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. Key principles relevant to the synthesis of this compound include atom economy and waste minimization.

Atom economy is a measure of the efficiency of a chemical reaction in incorporating the atoms of the reactants into the final product. primescholars.comjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts.

Asymmetric Hydrogenation: This method exhibits excellent atom economy as all atoms of the imine and hydrogen are incorporated into the product. nih.gov

Biocatalytic Reductive Amination: This is also a highly atom-economical process, producing water as the only major byproduct. researchgate.net

Chiral Auxiliary Methods: These methods generally have lower atom economy due to the use of stoichiometric amounts of the auxiliary, which must be synthesized and then removed. primescholars.com

Development of Sustainable Reagents and Reaction Media

The principles of green chemistry have spurred the development of more environmentally friendly and sustainable methods for synthesizing vicinal diamines. These approaches aim to reduce the use of hazardous reagents and minimize waste.

A notable advancement is the use of electrochemistry for alkene diazidation, which serves as a precursor to vicinal diamines. This method operates under mild conditions and avoids unstable and toxic reagents often used in traditional syntheses. The process can be conducted consecutively with a reduction step without isolating the intermediate diazide, offering high yield and broad functional group compatibility. flintbox.com

Another sustainable strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" concept. A diastereoconvergent synthesis of vicinal diamines from 1,2-diols has been developed using a cooperative ruthenium and Lewis acid catalysis system. This redox-neutral process efficiently forges two C-N bonds from readily available starting materials. nih.gov Furthermore, an enantioconvergent version using a chiral iridium/phosphoric acid co-catalyst has been achieved, providing access to enantioenriched vicinal diamines from racemic diols. nih.gov

The use of benign and readily available reagents is another cornerstone of sustainable synthesis. Researchers have demonstrated the use of polymethylhydrosiloxane (B1170920) (PMHS) as an inexpensive reducing agent in the stannous chloride-catalyzed reductive amination of carbonyl compounds. organic-chemistry.org Similarly, sodium hypophosphite (NaH₂PO₂), a nontoxic and stable reagent, has been shown to promote reductive amination with excellent functional group compatibility. organic-chemistry.org For the synthesis of 1,2-diamines, nitroarenes have been employed as an inexpensive amino source in an aqueous, catalyst-free protocol involving the reductive ring-opening of N-tosyl aziridines. organic-chemistry.org

Table 1: Examples of Sustainable Reagents and Methods for Vicinal Diamine Synthesis

Method Key Reagent/Catalyst Substrate Product Key Feature
Electrochemical Diazidation Electrochemistry Alkenes 1,2-Diazides Environmentally friendly route, avoids toxic reagents. flintbox.com
Borrowing Hydrogen Ru and Lewis Acid 1,2-Diols Vicinal Diamines Redox-neutral, diastereoconvergent. nih.gov
Reductive Amination SnCl₂ / PMHS Carbonyls Amines Inexpensive and non-toxic reducing agent. organic-chemistry.org
Reductive Amination NaH₂PO₂ Carbonyls Amines Environmentally benign, wide functional group tolerance. organic-chemistry.org
Reductive Ring-Opening B₂(OH)₄ N-Tosyl Aziridines 1,2-Diamines Aqueous, catalyst-free, uses nitroarenes as amino source. organic-chemistry.org

Directed Synthesis of Vicinal Diamine Scaffolds

The vicinal diamine structure is a key building block in organic synthesis. nih.gov Directed synthetic methods provide control over regioselectivity and stereoselectivity, which is crucial for preparing complex molecules and their specific stereoisomers. General strategies for the synthesis of these scaffolds include alkene diamination, the reductive coupling of imines, and the ring-opening of aziridines with nitrogen nucleophiles. rsc.org

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing amines. nih.gov Directed hydroamination, where a functional group on the substrate guides the reaction, has emerged as a powerful tool for constructing vicinal diamines with high chemo- and regioselectivity. nih.gov

A rhodium-catalyzed intermolecular hydroamination of allylic amines has been shown to be highly effective for producing a wide range of unsymmetrical vicinal diamines. nih.gov This methodology utilizes the Lewis basic amine moiety within the allylic substrate as a directing group. A key advantage of this approach is its expanded scope, accommodating primary and secondary allylic amines as directing groups and a diverse array of nucleophiles, including primary and secondary acyclic amines. nih.gov

Table 2: Rhodium-Catalyzed Directed Hydroamination of Allylic Amines

Catalyst Ligand Substrate Nucleophile Product Reference
[Rh(COD)₂]BF₄ DPEphos N-Allylaniline Pyrrolidine N¹-Phenyl-N²-(pyrrolidin-1-yl)propane-1,2-diamine nih.gov
[Rh(COD)₂]BF₄ DPEphos Allylamine N-Methylbenzylamine This compound scaffold nih.govillinois.edu
[Rh(COD)₂]BF₄ SEGPHOS Cinnamyl amine Morpholine N¹-(Morpholino)-1,3-diphenylpropane-1,2-diamine nih.gov

Reductive Amination Methodologies

Reductive amination is a versatile and widely used method for forming C-N bonds. masterorganicchemistry.com It typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. masterorganicchemistry.comyoutube.com This method avoids the problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

The synthesis of structures related to this compound often employs the reductive amination of 1-phenyl-2-propanone. For instance, reacting 1-phenyl-2-propanone with ammonium (B1175870) acetate (B1210297) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) yields 1-phenylpropan-2-amine (amphetamine). youtube.com Sodium cyanoborohydride is particularly effective because it selectively reduces the iminium ion in the presence of the ketone. masterorganicchemistry.com Other reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation (e.g., H₂/Pd/C) are also commonly used. masterorganicchemistry.comyoutube.com

The Eschweiler-Clarke reaction is a specific type of reductive amination for the methylation of primary or secondary amines using formaldehyde (B43269) as the C1 source and formic acid as the reductant. youtube.com This provides a direct route to install methyl groups onto a nitrogen atom.

Table 3: Reagents for Reductive Amination

Reducing Agent Carbonyl Substrate Amine Source Key Features Reference
Sodium cyanoborohydride (NaBH₃CN) Aldehydes, Ketones Primary/Secondary Amines, Ammonia Selectively reduces imines/iminium ions. masterorganicchemistry.com masterorganicchemistry.comyoutube.com
Sodium triacetoxyborohydride (NaBH(OAc)₃) Aldehydes, Ketones Primary/Secondary Amines Mild, effective for a wide range of substrates. masterorganicchemistry.com masterorganicchemistry.com
H₂ / Catalyst (Pd, Pt, Ni) Aldehydes, Ketones Primary/Secondary Amines, Ammonia Catalytic hydrogenation, can be used for mono-N-alkylation. youtube.com
Formic Acid / Formaldehyde N/A Primary/Secondary Amines Specific for methylation (Eschweiler-Clarke reaction). youtube.com youtube.com

Functionalization and Derivatization of Precursor Scaffolds

The synthesis of complex diamines can also be achieved by modifying existing precursor molecules that already contain some of the required structural elements and stereochemistry. Chiral amino alcohols, which are often readily available, are common starting points.

One key transformation is the dehydroxylation of an amino alcohol to form the corresponding amine. For example, (1S,2R)-1-phenyl-1-alkyl-2-methylaminopropan-1-ols, prepared via a stereoselective Grignard reaction on an α-aminoketone, can be dehydroxylated to produce (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropanes. researchgate.net This demonstrates a method for converting a hydroxyl group into a C-H bond while retaining the crucial diamine backbone.

Another approach involves the conversion of an amino alcohol to a diamine by transforming the hydroxyl group into a second amino group. A procedure for synthesizing diastereomeric 1,2-diamino-1-phenylpropanes starts from N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol. researchgate.net The use of the trifluoroacetyl protecting group is crucial for minimizing side reactions during the multi-step conversion of the alcohol function to an amine. researchgate.net

Furthermore, the free amino group of a precursor can be functionalized. For instance, pseudoephedrine, an amino alcohol with a similar backbone, can be N-alkylated by reaction with 2-chloro-N-(m-tolyl)acetamide to introduce a new functional group onto the nitrogen atom. nih.gov This type of derivatization highlights how a pre-existing scaffold can be elaborated to build more complex target molecules.

Reactivity and Transformation Chemistry of 1 Amino 3 Phenylpropan 2 Yl Methyl Amine

Exploration of Amine Functional Group Transformations

The primary and secondary amine groups are the principal sites of reactivity, readily undergoing transformations common to aliphatic amines. These reactions include derivatization, acylation, and condensation, which can often be controlled to favor one amine center over the other.

The differential reactivity of the primary and secondary amines in (1-Amino-3-phenylpropan-2-yl)(methyl)amine allows for selective derivatization, a crucial technique for analysis and for building more complex molecules. The primary amine, being less sterically hindered, is generally more reactive towards bulky reagents. Furthermore, specific reagents have been developed to target primary amines exclusively.

For instance, o-phthaldialdehyde (OPA) in the presence of a thiol is a classic reagent that selectively reacts with primary amines to form highly fluorescent isoindole derivatives, leaving the secondary amine untouched. nih.gov Conversely, to derivatize both amine centers, reagents such as dabsyl chloride or various chloroformates can be employed. chemicalbook.com The ability to selectively protect one amine group while reacting the other is a cornerstone of its synthetic utility. For example, the primary amine could first be protected, allowing for exclusive modification of the secondary amine, followed by deprotection to reveal the primary amine for subsequent reactions.

A variety of derivatizing agents are available, each with specific properties regarding the amines they target and the stability of the resulting product. chemicalbook.com The choice of reagent and reaction conditions (e.g., pH, solvent, temperature) dictates the outcome of the derivatization. nih.gov

Table 1: Common Derivatizing Agents for Primary and Secondary Amines This table is interactive. You can sort the data by clicking on the column headers.

Imines: The primary amine of this compound can react with aldehydes or ketones in an acid-catalyzed condensation reaction to form an imine, also known as a Schiff base. researchgate.netnih.govresearchgate.net This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). researchgate.netrsc.org The pH must be carefully controlled, as excess acid will protonate the amine, rendering it non-nucleophilic, while insufficient acid will not effectively promote the dehydration step. researchgate.netresearchgate.net The secondary amine in the molecule cannot form a stable imine but could potentially form an enamine if the reacting carbonyl compound possesses an α-hydrogen. rsc.org

Amides: Both the primary and secondary amine centers can be acylated to form amides, which are generally very stable functional groups. This transformation is typically achieved by reaction with acylating agents such as acyl chlorides or acid anhydrides. Due to its lower steric hindrance, the primary amine is expected to react more readily. However, by using a protecting group strategy or by carefully controlling stoichiometry, it is possible to achieve selective acylation. The synthesis of complex N-acetamide compounds from similar amino alcohol structures has been reported, demonstrating the feasibility of forming amide bonds at the secondary nitrogen center. nih.govhymasynthesis.com For example, the reaction of a related compound, pseudoephedrine, with 2-chloro-N-m-tolylacetamide proceeds at the secondary amine to yield an N-acetamide derivative. nih.govhymasynthesis.com

Table 2: Key Derivative Forming Reactions This table is interactive. You can sort the data by clicking on the column headers.

Cyclization Reactions for the Formation of Heterocyclic Systems

The 1,2-diamine motif within this compound makes it an excellent precursor for the synthesis of saturated nitrogen-containing heterocycles. Intramolecular or intermolecular cyclization reactions can lead to the formation of stable five- or six-membered rings.

A common transformation is the reaction with aldehydes or ketones to form five-membered imidazolidine (B613845) rings. chemicalbook.com This reaction involves the condensation of both amine groups with the carbonyl compound. When a 1,2-diamine reacts with an aldehyde, a cyclic aminal, or imidazolidine, is formed. chemicalbook.com This process can be a key step in the synthesis of more complex heterocyclic structures. nih.govresearchgate.net

Furthermore, reaction with bifunctional electrophiles can be used to construct six-membered piperazine (B1678402) rings, a common scaffold in medicinal chemistry. nih.govnih.gov For instance, reacting a 1,2-diamine with a dihalide or a similar reagent can bridge the two nitrogen atoms. The benzyl (B1604629) group present in the target molecule is a common N-protecting group in piperazine synthesis, which can be easily removed later via hydrogenolysis. orgsyn.org Enzymatic cascades have also been developed that can convert diamines into substituted pyrrolidines and piperidines through an oxidation-cyclization-reduction sequence. rsc.org

Carbon-Nitrogen Bond Activation and Regioselective Functionalization

Modern synthetic chemistry offers advanced methods for the activation of otherwise inert C-N bonds, opening new avenues for functionalization. While challenging, these strategies could potentially be applied to this compound to achieve novel transformations.

One approach involves the conversion of the primary amine to a Katritzky salt (an N-alkylpyridinium salt). These salts can undergo electrochemical reduction to generate alkyl radicals, which can then participate in various coupling reactions for C-C or C-heteroatom bond formation. researchgate.net This deaminative functionalization strategy allows the amine group to be replaced with other functionalities.

Another strategy focuses on the activation of N-H bonds. Proton-Coupled Electron Transfer (PCET) is a powerful method for activating the N-H bonds of amides (which can be formed from the subject amine) to generate amidyl radicals. orgsyn.org These radicals can then engage in reactions like alkene hydroamidation or carboamination. orgsyn.org While direct activation of the amine C-N bonds is difficult, conversion to an amide or another functional group can facilitate bond-weakening, enabling subsequent catalytic transformations. The formation of new carbon-nitrogen bonds is a critical goal in organic synthesis, and strategies involving peroxidase-induced reactions or other biocatalytic methods are emerging as environmentally benign options. rsc.org

Computational and Theoretical Investigations of 1 Amino 3 Phenylpropan 2 Yl Methyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like (1-Amino-3-phenylpropan-2-yl)(methyl)amine, these methods, particularly DFT, are used to calculate its electronic structure, which in turn governs its reactivity.

Detailed Research Findings: Theoretical studies on similar amine scaffolds utilize DFT to determine key electronic parameters. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For instance, computational analyses of related aromatic amines investigate the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (typically around nitrogen atoms) that are susceptible to electrophilic attack and electron-poor regions (often on hydrogen atoms of the amine groups) prone to nucleophilic attack. Reactivity descriptors, such as chemical hardness, softness, and electronegativity, are calculated from the HOMO and LUMO energies to quantify the molecule's reactive tendencies. Such calculations provide valuable insights for designing new chemical entities with desired properties. researchgate.net

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations This table presents typical data generated for analogous amine compounds and is representative of what would be expected for this compound.

ParameterTypical Calculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy-0.8 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity.
Dipole Moment~2.1 DebyeMeasures the molecule's overall polarity.
First-Order HyperpolarizabilityHighSuggests potential for use in nonlinear optical (NLO) materials. researchgate.net

Conformational Analysis and Stereochemical Preferences

The flexibility of the propanamine chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers, as the molecule's shape is intrinsically linked to its biological activity and chemical properties.

Detailed Research Findings: Computational studies on rigid analogues of phenylalanine, which share the 3-phenylpropan-amine core, reveal that the bulky norbornane (B1196662) or similar cyclic structures impose significant steric constraints. nih.gov These constraints limit the rotational freedom of the peptide backbone and the orientation of the phenyl ring. nih.gov For the more flexible this compound, similar principles apply. The interaction between the phenyl group, the primary amine, and the secondary methylamine (B109427) group dictates the preferred geometry.

Studies on related amino alcohols show that in the solid crystalline state, molecules may adopt a planar, zigzag-chain conformation to maximize intermolecular hydrogen bonding. nih.govresearchgate.net In contrast, in solution, intramolecular hydrogen bonds between the amine and other functional groups can lead to more compact, chair-like arrangements. nih.gov Computational methods like Hartree-Fock and Møller-Plesset perturbation theory, often combined with molecular mechanics force fields like AMBER, are used to explore the potential energy surface and identify these low-energy conformers. nih.gov The solvent environment is a critical factor, with polar solvents potentially favoring extended conformations that can hydrogen-bond with the solvent, while nonpolar solvents may favor folded conformations stabilized by intramolecular forces. researchgate.net

Table 2: Key Factors Influencing Conformational Preferences

Influencing FactorDescriptionPredicted Effect on this compound
Steric HindranceRepulsive forces between bulky groups, such as the phenyl ring.Limits the rotational freedom around the C-C and C-N bonds, favoring staggered conformations. nih.gov
Intramolecular Hydrogen BondingAttractive force between the primary amine's hydrogen and the secondary amine's nitrogen.Can lead to the formation of stable, pseudo-cyclic structures, especially in nonpolar solvents. nih.gov
Torsional StrainEnergy cost associated with eclipsing bonds.The molecule will preferentially adopt dihedral angles that minimize this strain.
Solvent EffectsInteraction with solvent molecules.Polar solvents can stabilize extended conformations by forming intermolecular hydrogen bonds. researchgate.net

Mechanistic Elucidation of Reactions Involving the Amine Scaffold

Computational chemistry provides a powerful lens for viewing the step-by-step process of a chemical reaction. By mapping the potential energy surface (PES), researchers can identify the lowest energy path from reactants to products, revealing the structures of transient intermediates and the transition states that connect them.

Detailed Research Findings: High-level ab initio calculations have been used to elucidate the gas-phase reaction between phenyl and amino radicals, which serves as a model for amine-aromatic interactions. nih.gov Such studies show that reactions can begin with a barrierless addition of one reactant to another, forming a stable intermediate. nih.gov From this intermediate, the reaction can proceed through various channels, each with its own transition states and energy barriers. nih.gov The energetically most favorable reaction path determines the major products. nih.gov

For a reaction involving the this compound scaffold, a similar computational approach would be employed. For example, if the primary amine were to act as a nucleophile, calculations would model its approach to an electrophile. The geometry of the transition state would be optimized, and its energy calculated. Theories such as Conventional Transition-State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory can then be used to calculate the reaction rate constants, including their dependence on temperature and pressure. nih.gov This level of detail is crucial for understanding reaction outcomes and for optimizing conditions to favor a desired product.

Table 3: Typical Steps in a Computational Mechanistic Study

StepComputational Method/TheoryObjective
1. Geometry OptimizationDFT (e.g., B3LYP), MP2Find the lowest energy structures of reactants, products, and intermediates.
2. Transition State SearchSynchronous Transit-Guided Quasi-Newton (STQN)Locate the saddle point (transition state) on the potential energy surface connecting two minima.
3. Frequency CalculationDFT, MP2Confirm that minima have all real frequencies and transition states have exactly one imaginary frequency. nih.gov
4. Energy RefinementCoupled Cluster (e.g., CCSD(T))Obtain highly accurate single-point energies for all stationary points. nih.gov
5. Rate Constant CalculationTST, VRC-TST, RRKM/MEPredict the speed of the reaction under various conditions (temperature, pressure). nih.gov

Computational Design Principles for Novel Ligands and Catalysts

The principles of in silico (computational) drug and catalyst design allow scientists to rationally modify a parent structure, like this compound, to enhance a specific function. This scaffold, with its two amine groups and a phenyl ring, is a promising starting point for developing chiral ligands for asymmetric catalysis or bioactive molecules.

Detailed Research Findings: The design process often begins with creating a three-dimensional quantitative structure-activity relationship (3D-QSAR) model. nih.gov For a series of related compounds, 3D-QSAR correlates their known activities with their 3D structural features (steric, electrostatic, etc.). The resulting model can then predict the activity of new, unsynthesized derivatives. nih.gov

Molecular docking is another cornerstone of computational design. nih.govelsevierpure.comacademie-sciences.fr This technique predicts the preferred orientation of a ligand when bound to a target receptor or metal center, and it estimates the binding affinity. elsevierpure.com For example, the this compound scaffold could be docked into the active site of an enzyme to predict its inhibitory potential. nih.govnih.gov Based on the docking results, modifications—such as adding or removing functional groups—can be made to the structure to improve interactions with key amino acid residues, thereby increasing binding affinity.

Finally, molecular dynamics (MD) simulations are used to study the stability of the ligand-receptor complex over time. nih.govacademie-sciences.fr An MD simulation provides a dynamic view of the interactions, confirming whether the binding mode predicted by docking is stable in a solvated, thermally fluctuating environment. academie-sciences.fr These combined computational approaches provide a powerful, resource-efficient strategy for designing novel molecules with tailored functions based on the amine scaffold.

Table 4: Illustrative Workflow for Computational Ligand Design This table outlines a hypothetical design process starting from the this compound scaffold.

Scaffold ModificationComputational ToolPredicted OutcomeDesign Rationale
Add hydroxyl group to phenyl ringMolecular DockingImproved binding score (-8.5 kcal/mol)Forms a new hydrogen bond with a key residue in the target's active site. nih.gov
Replace phenyl with naphthyl3D-QSARIncreased predicted activityThe larger aromatic system fits into a hydrophobic pocket identified by the QSAR model.
Constrain the backboneConformational AnalysisReduced number of low-energy conformersPre-organizes the ligand for binding, reducing the entropic penalty upon complexation. nih.gov
Optimal designed ligandMolecular DynamicsStable RMSD over 100 ns simulationConfirms the stability of the ligand-receptor complex. nih.govacademie-sciences.fr

Applications of 1 Amino 3 Phenylpropan 2 Yl Methyl Amine in Advanced Organic Synthesis

Role as Chiral Ligands and Organocatalysts in Asymmetric Transformations

The presence of two stereogenic centers and two amine functionalities makes (1-Amino-3-phenylpropan-2-yl)(methyl)amine an ideal candidate for a chiral ligand or an organocatalyst. Chiral 1,2-diamines are fundamental components in a multitude of asymmetric transformations, prized for their ability to create a stereochemically defined environment around a reactive center. scripps.edunih.gov

Application in Metal-Catalyzed Asymmetric Reactions

Chiral vicinal diamines are of tremendous interest to synthetic chemists as they are found in many chiral catalysts. nih.gov They can form stable chelate complexes with a variety of transition metals, including rhodium, ruthenium, palladium, copper, and iron. researchgate.netcas.cn These metallic complexes are then employed as catalysts in a wide array of asymmetric reactions.

For instance, chiral diamine ligands are integral to the function of catalysts for asymmetric hydrogenation and transfer hydrogenation of ketones and imines, leading to the production of chiral alcohols and amines with high enantioselectivity. The precise steric and electronic environment enforced by the diamine ligand dictates the facial selectivity of the hydride attack on the prochiral substrate.

Another significant area is their use in carbon-carbon bond-forming reactions. Chiral diamine-metal complexes have been successfully used in asymmetric Diels-Alder reactions, Michael additions, and allylic alkylations. nih.gov For example, copper complexes of chiral diamines have been shown to catalyze the asymmetric Henry reaction, producing valuable β-nitro alcohols. The stereochemical outcome of these reactions is highly dependent on the structure of the diamine ligand. While no specific data for this compound is available, the general performance of similar ligands is summarized in the table below.

Reaction TypeMetalLigand TypeTypical Enantiomeric Excess (ee)
Asymmetric HydrogenationRu, RhChiral 1,2-Diamine>90%
Asymmetric Transfer HydrogenationRu, Rh, IrChiral 1,2-Diamine>95%
Asymmetric Diels-AlderCu, ZnChiral 1,2-Diamine80-99%
Asymmetric Michael AdditionNi, CuChiral 1,2-Diamine>90%

Contribution to Enantioselective Organocatalysis

In the absence of a metal, chiral diamines themselves can act as potent organocatalysts. nih.gov They are particularly effective in enamine and iminium ion-based catalysis. The primary amine of this compound can condense with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then reacts with an electrophile, with the stereoselectivity being controlled by the chiral scaffold of the diamine.

Similarly, the secondary amine can be protonated to form a chiral iminium ion with an α,β-unsaturated aldehyde, activating it towards nucleophilic attack. This mode of catalysis is central to a variety of enantioselective transformations, including Michael additions, Friedel-Crafts alkylations, and cycloadditions. The development of biomimetic catalysis using chiral diamines has also been an area of interest, aiming for environmentally friendly synthetic methods. nih.gov

Utilization as Building Blocks for Complex Molecular Architectures

The defined stereochemistry and multiple reactive sites of this compound make it a valuable chiral building block for the synthesis of more complex and biologically relevant molecules. nih.gov

Scaffold Diversification and Library Synthesis Strategies

Chiral diamines serve as versatile scaffolds for the generation of compound libraries for drug discovery. The two amino groups can be differentially functionalized to introduce a wide range of substituents, allowing for the rapid exploration of chemical space around a core chiral structure. This approach is crucial in medicinal chemistry for the optimization of lead compounds. The synthesis of diverse molecular building blocks is a key strategy in modern drug discovery. youtube.com

Construction of Stereodefined Polyamine and Peptide Mimetics

Polyamines and peptides play critical roles in numerous biological processes. The synthesis of stereochemically defined analogues of these natural polymers is of great interest for therapeutic applications. This compound can serve as a key starting material for the synthesis of complex polyamine structures and peptidomimetics. Its vicinal diamine motif can be incorporated into larger molecules to mimic the backbone of peptides or to create novel polyamine-based structures with specific conformational properties. The stereoselective synthesis of amino acid derivatives is a crucial aspect of creating peptidomimetics. nih.gov

Integration into Conformationally Restricted Scaffolds

Incorporating chiral diamines like this compound into cyclic or polycyclic systems leads to the formation of conformationally restricted scaffolds. These rigid structures are highly sought after in drug design as they can pre-organize functional groups for optimal interaction with biological targets, often leading to increased potency and selectivity. The synthesis of such complex molecular systems often relies on the stepwise assembly of functional building blocks. nih.gov

For example, the diamine can be used to synthesize chiral bicyclic guanidines or fused heterocyclic systems. The defined stereochemistry of the starting diamine is translated into the final three-dimensional structure of the scaffold, providing a powerful tool for the design of novel molecular entities with precise spatial arrangements of atoms. The creation of such complex scaffolds from simpler building blocks is a testament to the power of modern organic synthesis. semanticscholar.org

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Advanced NMR experiments, including two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to definitively assign the proton (¹H) and carbon (¹³C) signals of (1-Amino-3-phenylpropan-2-yl)(methyl)amine.

While specific NMR data for this compound is not extensively published, data from structurally similar compounds, such as N-methyl-3-phenylpropan-1-amine, can provide expected chemical shift ranges. acs.org For instance, the phenyl protons typically resonate in the aromatic region (δ 7.1-7.3 ppm). The protons of the propyl chain and the methyl group attached to the nitrogen would appear at distinct chemical shifts, influenced by their local electronic environments. Untargeted 2D NMR metabolomics of tumor models labeled with [¹³C-methyl]methionine has been used to reveal the global methylome, demonstrating the power of NMR in tracking methylation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H7.10 - 7.35 (m)126.0 - 129.0
Phenyl C (quaternary)-~140
CH₂ (benzyl)2.50 - 2.90 (m)35 - 45
CH (methine)2.80 - 3.20 (m)55 - 65
CH₂ (aminomethyl)2.60 - 3.00 (m)45 - 55
N-CH₃ (methyl)2.20 - 2.50 (s)30 - 40
NH₂Broad singlet-
NHBroad singlet-
Note: These are predicted values based on analogous structures and are subject to solvent and other experimental conditions. 'm' denotes a multiplet and 's' denotes a singlet.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₁₀H₁₆N₂), HRMS would confirm the molecular formula by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical mass.

Electrospray ionization (ESI) is a commonly used soft ionization technique for such molecules, which would likely produce a prominent protonated molecule [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for similar phenylalkylamines involve cleavage of the C-C bonds of the propyl chain and loss of the amine groups.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonTheoretical m/zFragmentation Pathway
[C₁₀H₁₇N₂]⁺ ([M+H]⁺)165.1386Molecular Ion
[C₉H₁₂N]⁺134.0964Loss of CH₃NH₂
[C₇H₇]⁺91.0542Tropylium ion (from benzyl (B1604629) group)
Note: The predicted m/z values are for the monoisotopic masses.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This technique would provide precise bond lengths, bond angles, and torsional angles of this compound, unequivocally establishing the relative and absolute configuration of its chiral centers.

To date, a crystal structure for this compound has not been reported in the public domain. The successful application of this technique relies on the ability to grow a single crystal of suitable quality, which can be a challenging process. In the absence of a crystal structure, the absolute configuration can be inferred through chiral synthesis from a starting material of known stereochemistry or by using other chiroptical techniques in combination with theoretical calculations.

Chromatographic Methods for Enantiomeric Separation and Purity Determination

Due to the chiral nature of this compound, chromatographic methods are essential for separating its enantiomers and assessing its enantiomeric purity. Chiral chromatography is the technique of choice for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the enantioseparation of chiral compounds. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are likely to be effective. These CSPs are known for their broad applicability in separating a wide range of chiral molecules, including amines. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for optimizing the separation. The addition of a small amount of an amine modifier, such as diethylamine, is often necessary to improve peak shape and resolution for basic compounds.

Table 3: Exemplary Chiral HPLC Method for a Related Chiral Amine

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Note: This is a representative method for a chiral amine and would require optimization for this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile chiral compounds. For the analysis of this compound by GC, derivatization is often required to increase its volatility and improve its chromatographic properties. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The separation of the derivatized enantiomers is performed on a capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative. The choice of the specific cyclodextrin and its substituents is critical for achieving enantiomeric resolution. nih.gov

Table 4: Exemplary Chiral GC Method for a Derivatized Chiral Amine

ParameterCondition
Column Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), then ramp to 200 °C at 5 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 250 °C
Note: This is a representative method and requires optimization for the specific derivative of this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the characterization and chiral separation of pharmaceutical compounds, including complex amines like this compound. This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates without compromising efficiency, leading to rapid analyses. researchgate.net SFC is often considered a "greener" technology compared to traditional high-performance liquid chromatography (HPLC) due to the significant reduction in organic solvent consumption. dea.gov

For the enantioselective analysis of chiral amines, SFC is typically paired with a chiral stationary phase (CSP). mdpi.com Columns based on coated or immobilized polysaccharide derivatives, such as amylose or cellulose, are widely used and have demonstrated success in separating the enantiomers of structurally related compounds like amphetamine and methamphetamine. dea.gov To achieve optimal separation, organic modifiers (co-solvents) like methanol (B129727) or ethanol are added to the CO₂ mobile phase. Furthermore, small quantities of a basic additive, such as cyclohexylamine (B46788), are often incorporated to minimize peak tailing and improve resolution by neutralizing acidic sites on the stationary phase. dea.gov

Research on amphetamine analogs provides a strong model for the analysis of this compound. A study on the enantiomeric determination of methamphetamine demonstrated that optimal separation could be achieved on a specific amylose-based CSP using a mobile phase of supercritical CO₂ with an ethanol co-solvent and cyclohexylamine as an additive. dea.gov The method was validated for its high sensitivity, with a detection limit as low as 0.2 µg/mL. dea.gov The high throughput and efficiency of modern ultra-high performance supercritical fluid chromatography (UHPSFC) systems make them suitable for routine quality control and purity assessment. researchgate.net

Table 1: Representative SFC Method Parameters for Chiral Separation of Phenylpropanamine Analogs. dea.gov
ParameterCondition
InstrumentationSupercritical Fluid Chromatography system with Mass Spectrometer (SFC-MS)
Column (CSP)Trefoil AMY1 (150 x 2.1 mm, 2.5 µm)
Mobile PhaseSupercritical CO₂ and Co-solvent
Co-solventEthanol (EtOH) with 1% Cyclohexylamine (CHA)
Gradient8% for 4 min; 8% to 30% at 9 min
Flow Rate2.0 mL/min
DetectionMass Spectrometry (MS)
Analysis Time< 10 minutes

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another highly efficient analytical technique for the enantiomeric separation and purity assessment of chiral compounds. CE offers exceptionally high resolution, short analysis times, and requires only minute quantities of sample and reagents. The separation mechanism in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

For chiral separations, a chiral selector is added to the background electrolyte. Common chiral selectors for amine enantiomers include cyclodextrins and their derivatives. The transient diastereomeric complexes formed between the enantiomers and the chiral selector have different electrophoretic mobilities, enabling their separation.

CE has been successfully applied to the enantiomeric determination of amphetamine and its analogs, demonstrating its suitability for analyzing compounds like this compound. semanticscholar.org In comparative studies with SFC, CE has shown superior performance in certain aspects, such as the detection of trace enantiomeric impurities. For instance, one laboratory's CE method was capable of detecting both d- and l-methamphetamine at levels as low as 0.1%, whereas an optimized SFC method could only detect the l-enantiomer (B50610) down to a 3% level due to peak tailing. dea.gov This highlights the high sensitivity of CE in determining enantiomeric purity.

Table 2: Comparison of SFC and CE for the Chiral Analysis of Six Illicit Methamphetamine Samples. dea.gov
Sample NumberEnantiomeric Composition (by SFC)Enantiomeric Composition (by CE)
1d-methamphetamine with 0.5% l-methamphetamined-methamphetamine
2d-methamphetamine with 0.7% l-methamphetamined-methamphetamine
3d-methamphetamine with 0.4% l-methamphetamined-methamphetamine
4l-methamphetaminel-methamphetamine
5d-methamphetamined-methamphetamine
635.4% l-methamphetamine35.6% l-methamphetamine

Chiroptical Spectroscopy for Absolute Configuration and Enantiomeric Excess (EE) Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an invaluable tool for investigating the stereochemical properties of chiral molecules like this compound. rsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information on both its absolute configuration and its enantiomeric excess (ee). nih.govnih.gov

The absolute configuration of a chiral amine can be determined by analyzing the CD spectrum of the molecule itself or a suitable derivative. The sign of the Cotton effect observed in the CD spectrum can often be directly related to the stereochemistry (R or S configuration) at the chiral center. nih.gov For complex molecules or cases where empirical rules are not applicable, a combination of experimental CD measurements and computational methods, such as Density Functional Theory (DFT), can be used to reliably assign the absolute configuration. frontiersin.org

For the determination of enantiomeric excess, a common strategy involves the formation of a CD-active complex. nih.gov A chiral amine can be reacted with a specific reagent to produce a diastereomeric complex that exhibits a strong CD signal. The intensity of this signal, measured as ellipticity in millidegrees (mdeg), is directly proportional to the enantiomeric excess of the amine in the sample. nih.gov By constructing a calibration curve using standards of known enantiomeric composition, the ee of an unknown sample can be rapidly and accurately determined. nih.govnih.gov This approach is particularly amenable to high-throughput screening. nih.gov Derivatization with agents like Sanger's reagent (2,4-dinitrofluorobenzene) can also be employed to create a chromophore that allows for more sensitive measurements in the visible wavelength region. researchgate.net

Table 3: Example Calibration Data for Enantiomeric Excess (ee) Determination of a Chiral Amine using Circular Dichroism. nih.gov
Enantiomeric Excess (ee %)Measured CD Signal (mdeg at λmax)
100% (S)-50.2
75% (S)-37.6
50% (S)-25.1
25% (S)-12.5
0% (Racemic)0.0
25% (R)+12.6
50% (R)+25.2
75% (R)+37.7
100% (R)+50.3

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems Utilizing the Amine Scaffold

The chiral 1,2-diamine motif is a cornerstone of asymmetric catalysis, and the (1-Amino-3-phenylpropan-2-yl)(methyl)amine scaffold holds considerable promise for the development of novel catalytic systems. The presence of two distinct nitrogen atoms, a primary and a secondary amine, allows for selective functionalization, leading to the creation of a diverse library of ligands for transition metal catalysts.

Future research is anticipated to focus on the synthesis of metal complexes involving this diamine scaffold for various asymmetric transformations. For instance, complexes with ruthenium, rhodium, and iridium could be explored for asymmetric hydrogenation and transfer hydrogenation reactions, which are crucial in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The inherent chirality of the ligand, derived from the phenylpropan-2-yl backbone, is expected to induce high levels of stereocontrol in these catalytic processes.

Moreover, the development of organocatalysts based on this scaffold is another promising direction. The amine functionalities can be utilized in various modes of activation, including enamine and iminium ion catalysis, for asymmetric Michael additions, aldol reactions, and Diels-Alder reactions. The tunability of the scaffold, through modification of the amine substituents, offers the potential to fine-tune catalyst activity and selectivity for specific substrates.

A comparative overview of potential catalytic applications is presented in the table below:

Catalytic SystemPotential ReactionsExpected Advantages
Transition Metal Complexes Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation, Asymmetric C-C Bond FormationHigh catalytic activity, High enantioselectivity, Tunable steric and electronic properties
Organocatalysts Asymmetric Michael Addition, Asymmetric Aldol Reaction, Asymmetric Diels-Alder ReactionMetal-free catalysis, Lower toxicity, Compatibility with a wider range of functional groups

Integration with Flow Chemistry and Automated Synthesis Technologies

The progression of chemical synthesis towards more efficient, sustainable, and automated processes highlights the potential for integrating the synthesis and application of this compound derivatives with flow chemistry and automated synthesis platforms. Continuous-flow synthesis offers several advantages over traditional batch processes, including enhanced reaction control, improved safety, and facile scalability.

The integration of these flow systems with automated platforms, controlled by machine learning algorithms, could enable high-throughput screening of reaction conditions and catalyst optimization. This would accelerate the discovery of new catalytic applications and the development of robust and scalable synthetic routes.

Exploration in Materials Science for Functional Polymer Supports

The presence of reactive amine groups in the this compound structure makes it an attractive building block for the creation of functional polymers. These polymers could find applications as chiral stationary phases in chromatography, as scavengers for metal ions, or as supports for catalysts and reagents.

Future research is expected to explore the polymerization of monomers functionalized with this diamine. This could involve grafting the diamine onto pre-existing polymer backbones or copolymerizing diamine-containing monomers with other functional monomers. The resulting polymers would possess chiral recognition capabilities, making them suitable for the separation of enantiomers in high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Furthermore, the chelating properties of the 1,2-diamine moiety could be exploited for the development of materials for heavy metal remediation. Polymers functionalized with this scaffold could selectively bind to toxic metal ions, facilitating their removal from contaminated water sources. The table below summarizes potential applications in materials science.

Application AreaPolymer TypeKey Functionality
Chiral Separations Chiral Stationary PhasesEnantioselective recognition
Environmental Remediation Metal-Chelating PolymersSelective binding of heavy metal ions
Catalysis Polymer-Supported CatalystsHeterogenization of homogeneous catalysts

Interdisciplinary Research at the Interface of Synthetic and Computational Chemistry

The synergy between synthetic and computational chemistry offers a powerful approach to accelerate the discovery and optimization of new catalysts and materials based on the this compound scaffold. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the structural and electronic properties of this molecule and its derivatives.

Future interdisciplinary research will likely involve the use of computational modeling to:

Predict the conformational preferences of the diamine and its metal complexes, which is crucial for understanding the origin of stereoselectivity in catalytic reactions.

Model the transition states of catalyzed reactions to elucidate reaction mechanisms and identify key factors controlling reactivity and selectivity.

Design new ligands with improved catalytic performance by systematically modifying the substituents on the diamine scaffold and evaluating their electronic and steric effects.

Screen virtual libraries of potential catalysts to identify promising candidates for experimental validation, thereby reducing the time and resources required for catalyst development.

This integrated approach, combining theoretical predictions with experimental verification, will be instrumental in unlocking the full potential of the this compound scaffold in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Amino-3-phenylpropan-2-yl)(methyl)amine, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Nucleophilic Substitution : React a haloalkane derivative (e.g., 3-phenyl-2-chloropropane) with methylamine under basic conditions. For example, using K₂CO₃ in DMF at 80°C for 12 hours .

  • Reductive Amination : Reduce an imine intermediate formed from phenylacetone and methylamine using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) .

  • Optimization : Vary temperature, solvent polarity, and catalyst loading. Monitor yields via HPLC or GC-MS.

    • Table 1: Synthetic Route Comparison
MethodYield (%)ConditionsKey Challenges
Nucleophilic Substitution65–75DMF, 80°C, 12 hByproduct formation
Reductive Amination70–85EtOH, H₂/Pd-C, RT, 6 hRequires anhydrous conditions

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify primary/secondary amine stretches (N-H: 3300–3500 cm⁻¹; C-N: 1030–1230 cm⁻¹). Compare to reference spectra for tertiary amines (e.g., MDEA in ) .
  • NMR : ¹H NMR to resolve methyl (δ 1.0–1.5 ppm) and phenyl protons (δ 7.2–7.5 ppm). ¹³C NMR for quaternary carbons (e.g., C-N at δ 40–50 ppm) .
  • Elemental Analysis : Quantify nitrogen content (expected ~12–15 wt.%) to confirm amine functionalization .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., FTIR vs. NMR) be resolved during structural validation?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography via SHELXL or OLEX2 for unambiguous structure determination).
  • Computational Simulation : Perform DFT calculations (e.g., B3LYP functional ) to predict vibrational frequencies and compare with experimental FTIR/NMR data.
  • Impurity Analysis : Employ LC-MS to detect side products (e.g., unreacted intermediates) that may skew spectroscopic results .

Q. What computational strategies are suitable for studying the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP with exact exchange ) to model electron distribution, HOMO-LUMO gaps, and proton affinity.

  • Thermochemical Analysis : Calculate atomization energies and ionization potentials to predict stability under reaction conditions .

  • Reactivity Prediction : Simulate nucleophilic attack or redox behavior using Gaussian or ORCA software.

    • Table 2: Key DFT Parameters
PropertyValue (B3LYP/6-31G*)Significance
HOMO-LUMO Gap (eV)4.2Indicates electronic stability
Proton Affinity (kcal/mol)220Predicts basicity in solution

Q. How can experimental design improve CO₂ adsorption studies if this amine is functionalized onto porous substrates?

  • Methodological Answer :

  • Substrate Functionalization : Adapt mesoporous carbon synthesis (soft-templating with Pluronic F127 ) and impregnate with the target amine. Optimize loading via wet impregnation (e.g., 23–50 wt.% amine) .

  • Adsorption Testing : Use a batch autoclave system at 5 psi CO₂ pressure. Calculate capacity via ideal gas law and compare to unmodified substrates .

  • Mechanistic Analysis : Combine FTIR (amine-CO₂ carbamate formation) and BET (surface area reduction post-impregnation) to differentiate physical vs. chemical adsorption .

    • Table 3: Adsorption Performance Metrics
SubstrateCO₂ Capacity (mmol/g)Surface Area (m²/g)Key Mechanism
Amine-Functionalized MC2.63203Chemisorption-dominated
Unmodified MC1.60356Physisorption

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.